molecular formula C18H17N3O2 B277723 N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

货号 B277723
分子量: 307.3 g/mol
InChI 键: LHRJPMFWQMBWQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancers, including lung, breast, and colon cancer. Therefore, the development of EGFR inhibitors has been an active area of research in cancer therapy.

作用机制

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide binds to the ATP-binding site of EGFR and inhibits its kinase activity, which is essential for downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have a selective inhibitory effect on cancer cells that overexpress EGFR, with minimal toxicity to normal cells. In addition, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and paclitaxel, in vitro and in vivo.

实验室实验的优点和局限性

One of the advantages of N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its selectivity for cancer cells that overexpress EGFR, which reduces the risk of toxicity to normal cells. However, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the use of N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in clinical trials may be limited by its potential to induce drug resistance in cancer cells.

未来方向

Future research on N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and efficacy. In addition, the development of combination therapies that include N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and other anticancer agents could enhance its therapeutic potential. Further studies could also investigate the potential of N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in the treatment of other EGFR-driven diseases, such as Alzheimer's disease and inflammatory disorders.
Conclusion
In conclusion, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a promising small molecule inhibitor that targets EGFR and has shown potential as an anticancer agent. Its selectivity for cancer cells that overexpress EGFR and its ability to enhance the efficacy of other anticancer agents make it an attractive candidate for further research and development.

合成方法

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-ethylphenylhydrazine with 2-chloroacetamide to form a hydrazone intermediate. The intermediate is then cyclized using sodium ethoxide to yield the final product, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis method has been optimized to improve the yield and purity of the product.

科学研究应用

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the growth of cancer cells that overexpress EGFR, including non-small cell lung cancer and colorectal cancer cells. In vivo studies using mouse xenograft models have also shown promising results, with N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide significantly reducing tumor growth and improving survival rates.

属性

产品名称

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

分子式

C18H17N3O2

分子量

307.3 g/mol

IUPAC 名称

N-(4-ethylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O2/c1-2-13-7-9-14(10-8-13)20-17(22)11-21-12-19-16-6-4-3-5-15(16)18(21)23/h3-10,12H,2,11H2,1H3,(H,20,22)

InChI 键

LHRJPMFWQMBWQF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

规范 SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。